molecular formula C10H12BBrO2 B8805949 5-(Bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3h)-ol

5-(Bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B8805949
M. Wt: 254.92 g/mol
InChI Key: CCVPSRPSVVCLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3h)-ol is a useful research compound. Its molecular formula is C10H12BBrO2 and its molecular weight is 254.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12BBrO2

Molecular Weight

254.92 g/mol

IUPAC Name

5-(bromomethyl)-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole

InChI

InChI=1S/C10H12BBrO2/c1-10(2)8-5-7(6-12)3-4-9(8)11(13)14-10/h3-5,13H,6H2,1-2H3

InChI Key

CCVPSRPSVVCLJP-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=C(C=C2)CBr)C(O1)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,3,5-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol (5.0 g, 28.4 mmol) in CCl4 (50 mL) at rt was added benzoyl peroxide (0.7 g, 2.8 mmol) following by NBS (5.0 g, 28.4 mmol). The reaction mixture was refluxed overnight, cooled to rt and treated with water. The aqueous layer was extracted with EA (20 mL×3). The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography to give the product (4.5 g, yield 62%) as yellow oil. MS: 255 & 257 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

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